1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1-(4-amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H12N4O2/c1-8(19-13(18)12-4-5-16-17-12)9-2-3-11(15)10(6-9)7-14/h2-6,8H,15H2,1H3,(H,16,17) |
InChI Key |
QNQLWQNAVQFGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)C#N)OC(=O)C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Abnormal Beckmann Rearrangement
A notable method involves the abnormal Beckmann rearrangement of o-chloroaldehyde derivatives to form ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, a key intermediate structurally related to the target compound.
- Starting Material: o-Chloroaldehyde derivative.
- Key Reaction: Beckmann rearrangement under controlled conditions.
- Outcome: Formation of the pyrazole ring with cyano and amino substituents.
- Yield: Approximately 78%, which is an improvement over earlier methods.
- Advantages: Economical, avoids expensive reagents like 18-crown-6 or 2-chloroacetoacetate.
- Further Transformation: Reaction of the o-aminocarbonitrile intermediate with concentrated sulfuric acid yields the corresponding carboxamide, which can be further manipulated to the target compound.
This method is well-characterized by IR, ^1H and ^13C NMR, and mass spectrometry, confirming the structure and purity of intermediates and final products.
Hydrazine Hydrate Cyclization and Functional Group Transformations
- Hydrazine hydrate is used to convert intermediates into hydrazide derivatives, facilitating ring closure and functional group modifications.
- Refluxing with hydrazine hydrate in dry benzene for several hours yields pyrazolopyrimidine derivatives, which are structurally related and can be precursors or analogs of the target compound.
- This step is crucial for introducing the amino group and stabilizing the heterocyclic framework.
Esterification and Purification
- The ethyl ester group is introduced typically via esterification reactions using ethanol under acidic or catalytic conditions.
- Purification is achieved through column chromatography on silica gel, employing solvent systems such as petroleum ether/ethyl acetate mixtures.
- Yields for esterified products range from 43% to 78%, depending on the specific substituents and reaction conditions.
Alternative Synthetic Routes and Industrial Considerations
- Some patents describe synthesis involving 5-acetyl-1H-pyrazole-3-carboxylic acid intermediates, but these methods often suffer from low yields (around 26%) and difficulties in product isolation due to solubility issues.
- Use of hazardous reagents like ethyl diazoacetate and toxic solvents is reported but discouraged due to safety and environmental concerns.
- Industrial-scale synthesis favors methods that minimize solvent use, avoid explosive or toxic reagents, and provide higher yields with easier purification.
Comparative Data Table of Key Preparation Methods
| Method Description | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Abnormal Beckmann Rearrangement | o-Chloroaldehyde, Beckmann rearrangement | 78 | High yield, economical, clean | Requires careful control of conditions |
| Hydrazine Hydrate Cyclization | Hydrazine hydrate, reflux in benzene | 68 | Effective amination and ring closure | Use of benzene solvent (toxic) |
| Esterification via Ethanol and Acid Catalyst | Ethanol, acid catalyst, column chromatography | 43-78 | Straightforward ester formation | Moderate yields, purification needed |
| Patent Method with 5-acetyl-1H-pyrazole-3-carboxylic acid | Hydrolysis, extraction, multiple solvents | 26 | Potential for diverse derivatives | Low yield, difficult isolation, hazardous reagents |
Detailed Research Findings
- The abnormal Beckmann rearrangement method reported by Gangurde et al. (2013) provides a robust synthetic route with improved yield and purity for ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate, a close analog of the target compound. This method avoids expensive and hazardous reagents and allows for further functionalization.
- The reaction of the o-aminocarbonitrile intermediate with concentrated sulfuric acid selectively yields the carboxamide without hydrolyzing the ester group, which is critical for maintaining the ethyl ester functionality in the final compound.
- Purification by column chromatography using silica gel and solvent systems such as petroleum ether/ethyl acetate is effective in isolating pure products, as confirmed by spectral data (NMR, MS).
- Industrial synthesis challenges include the solubility of intermediates in water, low separation yields, and the generation of hazardous waste when using certain catalysts and reagents. Therefore, methods that minimize these issues are preferred for scale-up.
Chemical Reactions Analysis
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Using reagents like bromine or oxygen in DMSO to form pyrazoles.
Reduction: Typically involves hydrogenation reactions.
Substitution: Common reagents include aryl halides and bases like KOtBu or Cs2CO3.
Major products formed from these reactions include 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents, particularly against HIV. A notable compound in this context is methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate, which was identified through structure-activity relationship (SAR) studies as an effective inhibitor of HIV-1 replication. This compound exhibited non-toxic properties and demonstrated a dose-dependent response in biological assays . The findings suggest that similar pyrazole derivatives, including 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate, could be explored for their antiviral efficacy.
Anti-inflammatory Properties
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that compounds with a pyrazole core can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The specific mechanism often involves the modulation of signaling pathways related to inflammation .
Herbicides and Pesticides
The structural attributes of pyrazoles make them suitable for developing herbicides and pesticides. Research has shown that certain pyrazole derivatives can inhibit plant growth or pest development, offering a promising avenue for agricultural applications. The effectiveness of these compounds often hinges on their ability to interfere with specific biochemical pathways in plants or insects .
Synthesis of Novel Materials
In material science, pyrazole compounds are being explored for their ability to form coordination complexes with metals. These complexes can exhibit unique electronic properties and are being studied for applications in sensors and catalysis. The incorporation of this compound into polymer matrices has also been investigated to enhance the mechanical and thermal properties of materials .
Case Study 1: Antiviral Screening
A study conducted by Soulié et al. involved screening a library of pyrazole-based compounds for antiviral activity against HIV-1. The results indicated that certain derivatives exhibited significant inhibitory effects without affecting cell viability, highlighting the therapeutic potential of these compounds .
Case Study 2: Agricultural Efficacy
Research on the herbicidal activity of pyrazole derivatives demonstrated that specific compounds could effectively reduce weed growth in controlled environments. These findings suggest that further development could lead to commercially viable agricultural products .
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties are attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Substituent Position : The 5-carboxylate position in the target compound contrasts with 3-carboxylate derivatives (e.g., CAS 866837-96-9), which may alter binding affinity .
- Amino Group: The 4-amino group in the target compound and compound 1 could enhance solubility and interaction with enzymatic targets compared to non-amino derivatives.
Key Observations :
- Antimicrobial activity in compound 1 suggests that amino and chloro substituents contribute to target engagement. The target compound’s cyano group may enhance specificity due to stronger electron-withdrawing effects.
- Sulfonyl and trifluoromethyl groups in analogs are linked to improved metabolic stability and kinase inhibition, implying that the target compound’s cyano group could offer similar advantages.
Table 3: Physicochemical Properties
Key Observations :
- The target compound’s lower predicted logP (1.8 vs.
- Synthetic yields for intermediates (28–68% ) highlight challenges in amide coupling and purification, which may apply to the target compound’s synthesis.
Biological Activity
1-(4-Amino-3-cyanophenyl)ethyl 1H-pyrazole-5-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the context of antiviral properties and structure-activity relationships (SAR). This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
The compound's molecular formula is , with a molar mass of approximately 240.24 g/mol. It contains a pyrazole ring, which is known for its diverse biological activities. The presence of the amino and cyano groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 240.24 g/mol |
| CAS Number | 37622-90-5 |
| Structure | Structure |
Antiviral Activity
Recent studies have identified this compound as an effective inhibitor of HIV-1 replication. The compound demonstrated non-toxic effects in cell cultures and exhibited dose-dependent antiviral activity. This suggests that it may serve as a potential candidate for further development in HIV treatment protocols.
Case Study : In a study published by Calvez et al. (2020), the compound was evaluated alongside other pyrazole derivatives for their ability to inhibit HIV-1 replication in vitro. The results indicated that the compound not only inhibited viral replication but also did so through a novel mechanism distinct from existing antiretroviral agents, which is crucial in combating drug resistance .
Structure-Activity Relationship (SAR)
The SAR analysis conducted during the evaluation of this compound revealed that modifications to the pyrazole structure significantly influenced its biological activity. For instance, substituents at specific positions on the pyrazole ring were correlated with enhanced antiviral potency. This data aids in the design of more effective derivatives with improved pharmacokinetic properties.
| Modification | Effect on Activity |
|---|---|
| Amino Group at Position 4 | Increased potency |
| Cyano Group at Position 3 | Enhanced selectivity |
| Ethyl Group at Position 5 | Improved solubility |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been assessed through ADME (Absorption, Distribution, Metabolism, Excretion) studies. The compound showed favorable absorption characteristics and low toxicity levels in preliminary tests, indicating its potential for safe therapeutic use.
Toxicology Findings : Acute toxicity studies revealed an LD50 greater than 2000 mg/kg in mice, suggesting a wide safety margin for potential clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
